molecular formula C9H18N2 B12869674 1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine

1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine

Cat. No.: B12869674
M. Wt: 154.25 g/mol
InChI Key: KLHKXEZXIXGVLY-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine is an organic compound that features a cyclopropylmethyl group attached to a pyrrolidine ring, with a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine typically involves the reaction of cyclopropylmethyl halides with N-methylpyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the pyrrolidine ring.

    N-Methylpyrrolidine: Contains the pyrrolidine ring with a methyl group on the nitrogen but lacks the cyclopropylmethyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring and methyl group.

Uniqueness: 1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine is unique due to the combination of the cyclopropylmethyl group and the N-methylpyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C9H18N2/c1-10-9-4-5-11(7-9)6-8-2-3-8/h8-10H,2-7H2,1H3

InChI Key

KLHKXEZXIXGVLY-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)CC2CC2

Origin of Product

United States

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